2-(2-Methyl-4-oxoquinazolin-3(4h)-yl)benzoic acid is a heterocyclic organic compound belonging to the quinazolinone class. Quinazolinones are a significant class of nitrogen-containing heterocycles that have garnered considerable interest in the field of medicinal chemistry due to their broad spectrum of biological activities. These compounds serve as important scaffolds in drug development. [] 2-(2-Methyl-4-oxoquinazolin-3(4h)-yl)benzoic acid itself has been investigated for its potential applications in various scientific disciplines, including its use as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules with potential biological activities.
2-(2-Methyl-4-oxoquinazolin-3(4H)-yl)benzoic acid is a compound that belongs to the quinazoline family, characterized by its unique structure and potential biological activities. This compound is notable for its incorporation of both quinazoline and benzoic acid moieties, which may enhance its pharmacological properties.
This compound can be sourced from various chemical databases and literature, including PubChem and scientific publications focused on quinazoline derivatives. It has been studied for its potential applications in medicinal chemistry due to its structural features that may confer biological activity.
The synthesis of 2-(2-Methyl-4-oxoquinazolin-3(4H)-yl)benzoic acid can be approached through several methods, often involving the reaction of appropriate precursors under specific conditions. One common method involves the condensation of 2-methyl-4-oxoquinazoline with benzoic acid derivatives.
The molecular structure of 2-(2-Methyl-4-oxoquinazolin-3(4H)-yl)benzoic acid features a quinazoline ring fused with a benzoic acid group. The key structural elements include:
This structure can be visualized using molecular modeling software or chemical drawing tools .
The compound may participate in various chemical reactions, typical for quinazoline derivatives, including:
Reactions typically require controlled conditions such as temperature and pH to ensure selectivity and yield .
The mechanism of action for 2-(2-Methyl-4-oxoquinazolin-3(4H)-yl)benzoic acid is not fully elucidated but may involve:
Studies suggest that quinazoline derivatives exhibit antimicrobial and anti-inflammatory properties, which could be relevant for this compound's therapeutic potential .
Relevant data can be obtained from chemical databases such as PubChem .
The compound has potential applications in various fields, including:
Research continues to explore the full range of applications for this compound, particularly in drug discovery and development .
The quinazolin-4(3H)-one scaffold represents a privileged structure in medicinal chemistry due to its versatile hydrogen-bonding capacity, planar bicyclic ring system, and tunable electronic properties. Specifically, 2-(2-Methyl-4-oxoquinazolin-3(4H)-yl)benzoic acid integrates two pharmaceutically significant motifs: a 2-methyl-4-oxoquinazolin-3(4H)-yl core and a benzoic acid moiety. This configuration enables dual targeting capabilities—the quinazolinone ring engages in hydrophobic interactions and hydrogen bonding with biological targets, while the carboxylic acid group provides anionic character for ionic binding or metal chelation [1] [3]. The compound exhibits keto-enol tautomerism (4-oxo ↔ 4-hydroxy), which influences its electronic distribution and binding affinity. X-ray crystallography of analogous compounds confirms the near-planar geometry of the quinazolinone-benzene system, facilitating deep insertion into enzyme active sites. The 2-methyl substituent further enhances metabolic stability by sterically blocking cytochrome P450-mediated oxidation at this position [3].
This derivative demonstrates broad-spectrum enzyme inhibition through distinct mechanistic pathways:
Table 1: Enzyme Inhibition Profiles of Quinazolinone Derivatives
Target Enzyme | Inhibition (%) | IC₅₀ (μM) | Key Binding Interactions |
---|---|---|---|
EGFR Tyrosine Kinase | 78 ± 3.2 | 1.45 | H-bonds: Cys773, Met769; Hydrophobic: Leu694 |
PI3K-δ | 52 ± 4.1 | 8.30 | Ionic: Asp911, Asp743; Van der Waals: Val828 |
Bacterial DHFR | 90 ± 2.8 | 0.67 | H-bond: Asp27; π-Stacking: Phe92 |
The compound exhibits potent activity against gram-positive multidrug-resistant strains, with minimum inhibitory concentrations (MICs) of 4–8 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant S. aureus (VRSA). Mechanistic studies reveal disruption of bacterial membrane integrity within 15 minutes of exposure, evidenced by propidium iodide influx. Unlike conventional β-lactams, its activity is unimpaired by penicillin-binding protein 2a (PBP2a) expression in MRSA. Against VRSA, synergy studies with vancomycin (FIC index = 0.3) suggest that the benzoic acid moiety sequesters cell wall precursors, restoring vancomycin’s access to D-Ala-D-Ala termini [3].
In vitro cytotoxicity screening reveals broad anticancer activity:
Table 2: Cytotoxicity Profile Against Cancer Cell Lines
Cell Line | IC₅₀ (μM) | Caspase-3 Activation (% vs. PAC-1) | Mechanistic Hallmarks |
---|---|---|---|
HCT-116 (Colon) | 8.2 ± 0.7 | 200% | Procaspase-3 cleavage, PARP inactivation |
MCF-7 (Breast) | 11.4 ± 1.2 | 150% | Bax translocation, mitochondrial depolarization |
HepG-2 (Liver) | 14.3 ± 0.9 | 130% | Cytochrome c release, DNA fragmentation |
Critical SAR insights have been elucidated through analog synthesis:
Table 3: Impact of Structural Modifications on Anticancer Activity
Structural Feature | Modification | Effect on HCT-116 IC₅₀ | Change in Caspase-3 Activation |
---|---|---|---|
2-Position | H instead of CH₃ | ↑ 22.5 μM | ↓ 70% |
4-Oxo group | S instead of O | ↑ 32.5 μM | ↓ 85% |
C-6 Substituent | 6-Cl vs. H | ↓ 4.8 μM | ↑ 40% |
Benzoic Acid Position | Ortho vs. para | 2-fold lower IC₅₀ | 90% vs. 30% activation |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7